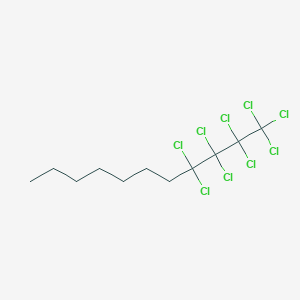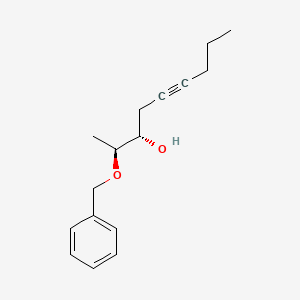
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- is a chemical compound with the molecular formula C16H22O2. It is a chiral molecule, meaning it has two enantiomers, (2S,3S)- and (2R,3R)-. This compound is known for its unique structure, which includes a nonyne chain and a phenylmethoxy group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-1-propyne and benzyl alcohol.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3-bromo-1-propyne with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with benzyl alcohol to form the desired product.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for 5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- are similar to the laboratory synthesis but are scaled up to meet production demands. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Its unique nonyne chain and phenylmethoxy group allow it to bind to specific sites on enzymes, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2R,3R)-: The enantiomer of the (2S,3S)- form, with similar chemical properties but different biological activity.
5-Nonyn-3-ol, 2-(methoxy)-: A similar compound with a methoxy group instead of a phenylmethoxy group.
5-Nonyn-3-ol: A simpler compound without the phenylmethoxy group.
Uniqueness
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- is unique due to its chiral nature and the presence of both a nonyne chain and a phenylmethoxy group. These features give it distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
184827-43-8 |
|---|---|
Molekularformel |
C16H22O2 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
(2S,3S)-2-phenylmethoxynon-5-yn-3-ol |
InChI |
InChI=1S/C16H22O2/c1-3-4-5-9-12-16(17)14(2)18-13-15-10-7-6-8-11-15/h6-8,10-11,14,16-17H,3-4,12-13H2,1-2H3/t14-,16-/m0/s1 |
InChI-Schlüssel |
MCJLSUYPFRUFDV-HOCLYGCPSA-N |
Isomerische SMILES |
CCCC#CC[C@@H]([C@H](C)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CCCC#CCC(C(C)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


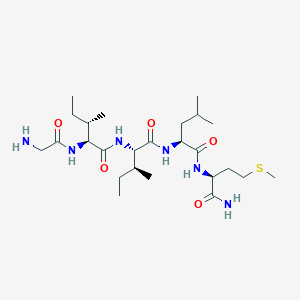

![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
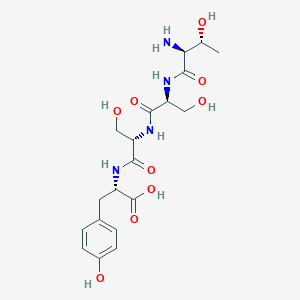
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
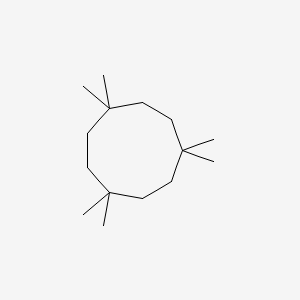
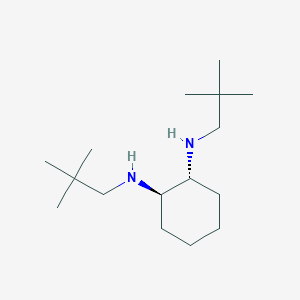

![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)
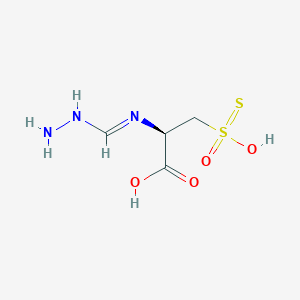
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
